N~1~-[(5-{2-[(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)carbonyl]carbohydrazonoyl}-2-furyl)methyl]-N~2~-(3,4-dimethylphenyl)ethanediamide
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Overview
Description
N~1~-[(5-{2-[(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)carbonyl]carbohydrazonoyl}-2-furyl)methyl]-N~2~-(3,4-dimethylphenyl)ethanediamide is a complex organic compound featuring multiple functional groups, including imidazo[1,2-a]pyridine, furan, and ethanediamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(5-{2-[(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)carbonyl]carbohydrazonoyl}-2-furyl)methyl]-N~2~-(3,4-dimethylphenyl)ethanediamide involves multiple steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through condensation reactions involving 2,7-dimethylimidazo[1,2-a]pyridine precursors.
Attachment of the furan ring: The furan ring can be introduced via multicomponent reactions or oxidative coupling.
Incorporation of the ethanediamide moiety: This step typically involves the reaction of the intermediate with ethanediamide under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes:
Scaling up the reactions: Ensuring that the reactions can be performed efficiently on a larger scale.
Purification: Implementing methods such as crystallization or chromatography to purify the final product.
Quality control: Ensuring the consistency and purity of the compound through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
N~1~-[(5-{2-[(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)carbonyl]carbohydrazonoyl}-2-furyl)methyl]-N~2~-(3,4-dimethylphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N~1~-[(5-{2-[(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)carbonyl]carbohydrazonoyl}-2-furyl)methyl]-N~2~-(3,4-dimethylphenyl)ethanediamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of N1-[(5-{2-[(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)carbonyl]carbohydrazonoyl}-2-furyl)methyl]-N~2~-(3,4-dimethylphenyl)ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylimidazo[1,2-a]pyrazine-6-carboxamide: Shares the imidazo[1,2-a] core but differs in the attached functional groups.
N-benzyl-N-[(5-{2-[(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)carbonyl]carbohydrazonoyl}-2-furyl)methyl]-4-methylbenzenesulfonamide: Similar structure with a sulfonamide group instead of ethanediamide.
Uniqueness
N~1~-[(5-{2-[(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)carbonyl]carbohydrazonoyl}-2-furyl)methyl]-N~2~-(3,4-dimethylphenyl)ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H26N6O4 |
---|---|
Molecular Weight |
486.5g/mol |
IUPAC Name |
N-[[5-[(Z)-[(2,7-dimethylimidazo[1,2-a]pyridine-3-carbonyl)hydrazinylidene]methyl]furan-2-yl]methyl]-N'-(3,4-dimethylphenyl)oxamide |
InChI |
InChI=1S/C26H26N6O4/c1-15-9-10-32-22(11-15)29-18(4)23(32)24(33)31-28-14-21-8-7-20(36-21)13-27-25(34)26(35)30-19-6-5-16(2)17(3)12-19/h5-12,14H,13H2,1-4H3,(H,27,34)(H,30,35)(H,31,33)/b28-14- |
InChI Key |
RDGXYIQKWVNBSC-MUXKCCDJSA-N |
SMILES |
CC1=CC2=NC(=C(N2C=C1)C(=O)NN=CC3=CC=C(O3)CNC(=O)C(=O)NC4=CC(=C(C=C4)C)C)C |
Isomeric SMILES |
CC1=CC2=NC(=C(N2C=C1)C(=O)N/N=C\C3=CC=C(O3)CNC(=O)C(=O)NC4=CC(=C(C=C4)C)C)C |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)C(=O)NN=CC3=CC=C(O3)CNC(=O)C(=O)NC4=CC(=C(C=C4)C)C)C |
Origin of Product |
United States |
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